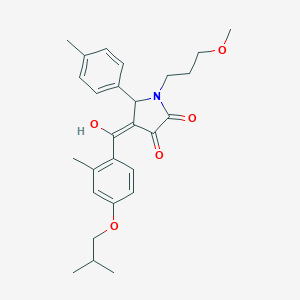
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to possess neuroprotective properties and may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity. However, one of the limitations is its relatively complex synthesis method, which may limit its availability and use in certain laboratories.
Orientations Futures
There are several future directions for the study of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the major areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high potency and selectivity make it an attractive candidate for further study, and its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isobutoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxypropylamine and 4-methylphenylhydrazine to form the desired product. The final step involves the addition of hydroxylamine hydrochloride to obtain 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C27H33NO5 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO5/c1-17(2)16-33-21-11-12-22(19(4)15-21)25(29)23-24(20-9-7-18(3)8-10-20)28(13-6-14-32-5)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+ |
Clé InChI |
OKUJDYMASHGNGJ-WJTDDFOZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCOC |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)


![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)